3,4-Dimethoxyaniline

Description

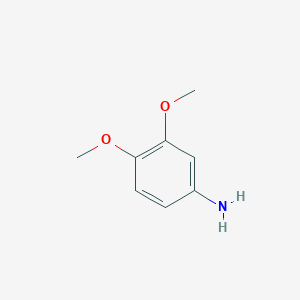

Structure

3D Structure

Propriétés

IUPAC Name |

3,4-dimethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-10-7-4-3-6(9)5-8(7)11-2/h3-5H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGDHZCLREKIGKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Record name | 3,4-DIMETHOXYANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20221 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064226 | |

| Record name | 3,4-Dimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3,4-dimethoxyaniline is a brown powder. (NTP, 1992), Brown solid; [CAMEO] Brown crystalline solid; [Alfa Aesar MSDS] | |

| Record name | 3,4-DIMETHOXYANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20221 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-Dimethoxyaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19993 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

1 to 10 mg/mL at 64 °F (NTP, 1992) | |

| Record name | 3,4-DIMETHOXYANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20221 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

6315-89-5 | |

| Record name | 3,4-DIMETHOXYANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20221 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-Dimethoxyaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6315-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethoxyaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006315895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dimethoxyaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21033 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 3,4-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,4-Dimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dimethoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.043 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DIMETHOXYANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XD9UJ596XD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

189 to 190 °F (NTP, 1992) | |

| Record name | 3,4-DIMETHOXYANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20221 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,4-Dimethoxyaniline (CAS Number: 6315-89-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethoxyaniline, also known as 4-aminoveratrole, is an aromatic organic compound that serves as a crucial building block in the synthesis of a variety of more complex molecules. Its chemical structure, featuring a benzene (B151609) ring substituted with an amino group and two adjacent methoxy (B1213986) groups, makes it a versatile intermediate in the pharmaceutical, dye, and agrochemical industries. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its relevance to drug discovery and development. While the intrinsic biological activity of this compound is not extensively documented, its role as a precursor to pharmacologically active compounds is well-established.

Physicochemical and Spectral Properties

The physical, chemical, and spectral properties of this compound are summarized in the tables below for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 6315-89-5 | [1][2] |

| Molecular Formula | C₈H₁₁NO₂ | [1][2] |

| Molecular Weight | 153.18 g/mol | [1][2] |

| Appearance | Light yellow to brown crystalline powder | [1] |

| Melting Point | 85-89 °C | |

| Boiling Point | 174-176 °C at 22 mmHg | |

| Solubility | Slightly soluble in water. Soluble in ethanol (B145695) and dimethylformamide. | [1] |

| InChI Key | LGDHZCLREKIGKJ-UHFFFAOYSA-N | [1] |

| SMILES | COc1ccc(N)cc1OC | [1] |

Table 2: Spectral Data for this compound

| Spectrum Type | Key Features | Reference(s) |

| ¹H NMR (CDCl₃) | δ ~6.7 ppm (d, 1H), ~6.3 ppm (d, 1H), ~6.2 ppm (dd, 1H), ~3.8 ppm (s, 6H, 2x OCH₃), ~3.4 ppm (br s, 2H, NH₂) | [3] |

| ¹³C NMR (CDCl₃) | Peaks corresponding to aromatic carbons and methoxy carbons. | [4] |

| FTIR (KBr pellet) | Characteristic peaks for N-H stretching, C-H aromatic stretching, C=C aromatic stretching, and C-O ether stretching. | [5][6][7][8] |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 153. | [9][10] |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the nitration of 3,4-dimethoxybenzene followed by the reduction of the resulting nitro compound.

Step 1: Nitration of 3,4-Dimethoxybenzene to 3,4-Dimethoxynitrobenzene (B134838)

-

Materials: 3,4-dimethoxybenzene, nitric acid (HNO₃), sulfuric acid (H₂SO₄), ice.

-

Procedure:

-

Prepare a nitrating mixture by carefully adding a stoichiometric amount of concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the temperature below 10 °C using an ice bath.

-

Slowly add the nitrating mixture dropwise to a stirred solution of 3,4-dimethoxybenzene in a suitable solvent (e.g., glacial acetic acid) while maintaining the reaction temperature between 0-5 °C.

-

After the addition is complete, continue stirring at this temperature for a specified time to ensure the reaction goes to completion.

-

Pour the reaction mixture onto crushed ice to precipitate the crude 3,4-dimethoxynitrobenzene.

-

Filter the solid product, wash it thoroughly with cold water until the washings are neutral, and dry it.

-

Step 2: Reduction of 3,4-Dimethoxynitrobenzene to this compound

-

Materials: 3,4-dimethoxynitrobenzene, ethanol, Raney nickel catalyst, hydrogen gas (H₂).

-

Procedure:

-

Dissolve the crude 3,4-dimethoxynitrobenzene in ethanol in a high-pressure autoclave.

-

Add a catalytic amount of Raney nickel to the solution.

-

Seal the autoclave and purge it with hydrogen gas.

-

Pressurize the autoclave with hydrogen to approximately 1.6 MPa and heat the mixture to around 100 °C with stirring.

-

Monitor the reaction progress by observing the cessation of hydrogen uptake.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the Raney nickel catalyst.

-

Evaporate the ethanol from the filtrate under reduced pressure to obtain the crude this compound.

-

Purification by Recrystallization

-

Solvent Selection: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents to test include ethanol, methanol, water, or a mixture of ethanol and water.

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of the chosen hot solvent in an Erlenmeyer flask.

-

If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

-

Perform a hot filtration to remove the charcoal and any other insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

-

Dry the crystals, for example, in a vacuum oven, to remove any residual solvent.

-

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using the following analytical techniques:

-

Thin Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product.

-

Melting Point Determination: A sharp melting point range close to the literature value indicates high purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the chemical structure of the compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

Visualization of Experimental Workflow and Synthetic Application

Caption: Workflow for the synthesis and purification of this compound.

Applications in Drug Development

This compound is a key starting material or intermediate in the synthesis of several pharmaceuticals. Its primary utility lies in providing the dimethoxyphenylamine scaffold, which is present in a number of biologically active molecules.

A notable example is its use in the synthesis of Prazosin , an α₁-adrenergic receptor blocker used to treat high blood pressure. In the synthesis of Prazosin, this compound is a precursor for the formation of the quinazoline (B50416) ring system.[9]

Caption: Role of this compound in the synthesis of a Prazosin intermediate.

Biological Activity and Toxicology

The primary biological significance of this compound is its role as a precursor in the synthesis of pharmacologically active compounds. There is limited publicly available information on the intrinsic biological activity or its engagement in specific signaling pathways.

In terms of toxicology, this compound is classified as harmful if swallowed or in contact with skin and may cause respiratory irritation. It is also an irritant.[1] As with many aromatic amines, it may induce methemoglobinemia.[1] A known human metabolite is N-(3,4-Dimethoxyphenyl)acetamide.[1]

Table 3: Safety and Handling of this compound

| Parameter | Information | Reference(s) |

| Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |

| Precautionary Statements | P261 (Avoid breathing dust), P280 (Wear protective gloves/protective clothing/eye protection/face protection) | |

| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, and a dust mask or respirator. | |

| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, acid chlorides, and acid anhydrides. | |

| Stability | Stable under normal handling and storage conditions. Sensitive to prolonged exposure to light. | [1] |

Conclusion

This compound (CAS 6315-89-5) is a commercially important chemical intermediate with well-defined physicochemical properties. Its synthesis is readily achievable through standard organic chemistry methodologies. While it does not appear to have significant intrinsic biological activity that has been widely explored, its utility as a foundational scaffold in the synthesis of pharmaceuticals, such as Prazosin, underscores its importance in drug discovery and development. This guide provides researchers and scientists with the core technical information required for the safe handling, synthesis, and application of this versatile compound.

References

- 1. This compound | C8H11NO2 | CID 22770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. prepchem.com [prepchem.com]

- 6. exsyncorp.com [exsyncorp.com]

- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. synquestlabs.com [synquestlabs.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Aminoveratrole (3,4-Dimethoxyaniline)

Introduction

4-Aminoveratrole, also known as this compound, is a substituted aromatic amine and an important fine chemical intermediate.[1][2] With the chemical formula C₈H₁₁NO₂, it serves as a crucial building block in the synthesis of various pharmaceuticals and dyes.[1][2] Its structural framework, featuring a benzene (B151609) ring substituted with an amino group and two adjacent methoxy (B1213986) groups, makes it a versatile precursor for creating more complex molecules. This guide provides a comprehensive overview of its core physical and chemical properties, experimental protocols for its synthesis and analysis, and relevant safety information.

Chemical and Physical Properties

4-Aminoveratrole is a crystalline solid at room temperature, typically appearing as a brown to purple powder.[3][4] It is stable under normal storage conditions, though it may discolor upon exposure to air and light.[4] It is recommended to store the compound in a dark, inert atmosphere at room temperature.[2]

Identifiers and General Data

| Property | Value |

| IUPAC Name | This compound[3][5] |

| Synonyms | 4-Aminoveratrol, 3,4-Dimethoxybenzenamine, 4-Aminopyrocatechol dimethyl ether[5][6][7] |

| CAS Number | 6315-89-5[3][8] |

| Molecular Formula | C₈H₁₁NO₂[3][8] |

| Molecular Weight | 153.18 g/mol [3][9] |

| Appearance | Light brown to purple crystalline powder[1][3][4] |

| SMILES | COC1=CC=C(N)C=C1OC[3] |

| InChI Key | LGDHZCLREKIGKJ-UHFFFAOYSA-N[3] |

Physicochemical Data

| Property | Value |

| Melting Point | 85-89 °C[2][3][8][9] |

| Boiling Point | 174-176 °C at 22 mmHg[2][8][9] |

| Density | ~1.158 g/cm³ (rough estimate)[2][8] |

| Flash Point | >110 °C (>230 °F)[7][9] |

| Water Solubility | Insoluble[2][4][8] |

| Solubility | Soluble in dilute inorganic acids, ethanol, and ether.[1] Sparingly soluble in chloroform (B151607) and slightly soluble in methanol (B129727).[2][8] |

| pKa | 4.78 ± 0.10 (Predicted)[2][4][8] |

| Vapor Pressure | 0.00145 mmHg at 25°C[1] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of 4-Aminoveratrole.

| Spectroscopy Type | Data |

| ¹H NMR | (300 MHz, CDCl₃): δ 6.66 (d, 1H, J=8.4 Hz, Ar-H), 6.26 (d, 1H, J=2.6 Hz, Ar-H), 6.18 (dd, 1H, J=8.4, 2.6 Hz, Ar-H), 3.77 (s, 3H, -OCH₃), 3.76 (s, 3H, -OCH₃), 3.38 (br s, 2H, -NH₂)[10] |

| ¹³C NMR | (75 MHz, CDCl₃): δ 148.9, 141.1, 139.8, 112.3, 105.5, 99.8, 55.7, 54.7[10] |

| Infrared (IR) | Conforms to structure, with key peaks at (Nujol): 3380 (br s, N-H stretch), 1596 (m, C=C stretch), 1514 (s, C=C stretch), 1236 (s, C-O stretch) cm⁻¹[3][10] |

| Mass Spec (MS) | ESI, +ve: m/z 153.8 [M]⁺[10] |

Experimental Protocols

Synthesis via Hofmann Rearrangement

A common and effective method for synthesizing 4-Aminoveratrole is through the Hofmann rearrangement of veratric amide.[11] This procedure avoids the use of more hazardous reagents required for the reduction of 4-nitroveratrole.[11]

Workflow for Synthesis of 4-Aminoveratrole

Caption: Workflow of 4-Aminoveratrole synthesis.

Methodology:

-

Preparation of Sodium Hypochlorite Solution: Chlorine gas is passed into a cold solution of sodium hydroxide (B78521) (80 g in 500 cc of water with 300 g of ice).[11] The amount of chlorine should be 0.412 g for each gram of veratric amide to be used.[11]

-

Reaction: Veratric amide (e.g., 55–58 g) is added in one portion to the freshly prepared alkaline hypochlorite solution in a 2-L round-bottomed flask equipped with a mechanical stirrer.[11]

-

Heating: The mixture is warmed slowly in a water bath. With stirring, the material darkens, and at an internal temperature of 50–55°C, oily droplets of the amine begin to separate.[11]

-

Isolation: The reaction mixture is cooled, and the crude product is collected by filtration. The solid is washed with ice-cold water and pressed thoroughly.[11]

-

Extraction: The filtrate is extracted three times with 60-cc portions of benzene to recover any dissolved product.[11]

-

Purification: The benzene extracts are combined with the filtered crude product in a Claisen flask. The benzene is distilled off at atmospheric pressure. The residual amine is then distilled under reduced pressure, collecting the fraction at 172–174°/24 mm.[11] The distillate solidifies into colorless crystals upon cooling.[11] A typical yield is 80-82%.[11]

Purification Protocol

The primary method for purifying 4-Aminoveratrole is vacuum distillation, as described in the synthesis protocol.[11]

-

Apparatus: A Claisen flask is suitable for the distillation.[11]

-

Procedure: The crude amine residue, after removal of extraction solvents, is heated in the Claisen flask under reduced pressure (e.g., 24 mmHg).[11]

-

Collection: The fraction that distills between 172–174 °C is collected.[11] It is crucial to distill rapidly and use a bath temperature about 60°C higher than the vapor temperature to prevent the product from solidifying in the condenser.[11]

-

Storage: The purified product, which appears as colorless crystals melting at 87.5–88°C, should be stored in a sealed, dark container as it tends to discolor on exposure to air and light.[11]

Analytical Protocol (Gas Chromatography)

Gas Chromatography (GC) can be used to assess the purity of 4-Aminoveratrole. A purity of ≥97.5% is often specified for commercial products.[3]

General GC Workflow

Caption: Gas Chromatography analysis workflow.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the 4-Aminoveratrole sample in a volatile organic solvent, such as methanol or ethyl acetate.

-

Instrument Conditions (Typical):

-

Injector: Split/splitless injector, temperature set to ~250°C.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5) is suitable.

-

Oven Program: Start at a moderate temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~280°C.

-

Detector: Flame Ionization Detector (FID), temperature set to ~300°C.

-

Carrier Gas: Helium or Nitrogen.

-

-

Analysis: Inject a small volume (e.g., 1 µL) of the sample. The purity is determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram.

Safety and Handling

4-Aminoveratrole is considered hazardous and should be handled with appropriate safety precautions.

-

Hazards: Harmful if swallowed.[1] It is irritating to the eyes, respiratory system, and skin.[1] Based on its class of aromatic amines, it should be treated as potentially toxic.[4]

-

GHS Signal Word: Warning[8]

-

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[8][12]

-

P264: Wash skin thoroughly after handling.[12]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[13]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[13]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]

-

-

Handling: Work in a well-ventilated area or under a chemical fume hood.[12] Avoid breathing dust.[1] Avoid contact with skin and eyes.[1]

-

Storage: Keep in a tightly closed container in a dark, cool, and dry place under an inert atmosphere.[2][8][12]

Applications in Research and Drug Development

4-Aminoveratrole is a key intermediate in organic synthesis.[13] Its primary application lies in the pharmaceutical industry for the preparation of active pharmaceutical ingredients (APIs). The presence of the amino group allows for a wide range of chemical transformations, such as diazotization, acylation, and alkylation, while the methoxy groups can influence the electronic properties and solubility of the final molecule. It is a known precursor in the synthesis of certain isoquinoline (B145761) alkaloids and other heterocyclic compounds of medicinal interest.

References

- 1. 4-AMINOVERATROL [chembk.com]

- 2. 4-Aminoveratrole CAS#: 6315-89-5 [m.chemicalbook.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | C8H11NO2 | CID 22770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Aminoveratrole, 98% | Fisher Scientific [fishersci.ca]

- 7. 3,4-二甲氧基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 4-Aminoveratrole | 6315-89-5 [amp.chemicalbook.com]

- 9. chemicalpoint.eu [chemicalpoint.eu]

- 10. 4-Aminoveratrole synthesis - chemicalbook [chemicalbook.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. 4-Aminoveratrole | 6315-89-5 [chemicalbook.com]

An In-depth Technical Guide to 3,4-Dimethoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3,4-Dimethoxyaniline, a pivotal chemical intermediate in the pharmaceutical and broader chemical industries. This document outlines its fundamental molecular and physical properties, details a common synthesis protocol, and contextualizes its application in modern drug development.

Core Molecular and Physical Properties

This compound, also known as 4-Aminoveratrole, is an aromatic amine that serves as a versatile building block in organic synthesis.[1][2] Its molecular structure, characterized by a benzene (B151609) ring substituted with an amino group and two adjacent methoxy (B1213986) groups, makes it a valuable precursor for a variety of complex molecules.

A summary of its key quantitative data is presented below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C8H11NO2 | [3][4] |

| Molecular Weight | 153.18 g/mol | [3][4] |

| CAS Number | 6315-89-5 | [3][4] |

| Appearance | Brown powder | [3] |

| Melting Point | 85-89 °C | [5] |

| Boiling Point | 174-176 °C at 22 mmHg | [5] |

| Solubility | Slightly soluble in water | [3] |

Synthesis of this compound: An Experimental Protocol

A common and efficient method for the synthesis of this compound involves a two-step process starting from 3,4-dimethoxybenzene.[6] This procedure includes nitration followed by reduction.

Step 1: Nitration of 3,4-Dimethoxybenzene

-

Reaction Setup: In a reaction vessel equipped with a stirrer and cooling bath, prepare a mixed acid solution of nitric acid (HNO3) and sulfuric acid (H2SO4).

-

Temperature Control: Cool the mixed acid solution to a temperature range of 0-5°C.

-

Addition of Reactant: Slowly add 3,4-dimethoxybenzene to the cooled mixed acid solution while maintaining the temperature between 0-5°C to control the exothermic reaction.

-

Reaction Monitoring: Stir the mixture at this temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Isolation of Product: Upon completion, the resulting 3,4-dimethoxynitrobenzene (B134838) is obtained by filtration. This intermediate product typically has a high yield, reported to be over 97%.[6]

Step 2: Reduction of 3,4-Dimethoxynitrobenzene

-

Solvent and Catalyst: Dissolve the 3,4-dimethoxynitrobenzene obtained in the previous step in ethanol. Add Raney Nickel, which serves as the catalyst for the reduction.[6]

-

Hydrogenation: Transfer the mixture to an autoclave.

-

Reaction Conditions: Pressurize the autoclave with hydrogen gas to 1.6 MPa and heat the reaction mixture to 100°C.[6]

-

Product Formation: The nitro group is reduced to an amino group under these conditions, forming this compound.

-

Isolation and Purification: After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization. The yield for this step is reported to be up to 90%, with a purity of 98%.[6]

Logical Workflow for the Synthesis of this compound

The following diagram illustrates the key stages in the synthesis of this compound from 3,4-dimethoxybenzene.

Applications in Drug Development and Organic Synthesis

This compound is a crucial intermediate in the synthesis of various pharmaceuticals.[1] Its reactive amino group, activated by the presence of two methoxy groups, allows it to readily participate in reactions to form more complex molecules.[2] It is a key building block for the synthesis of:

-

2-Aminothiazoles: These are utilized in the development of sphingosine (B13886) kinase inhibitors.[1]

-

Pyridine-3-carboxamide-6-yl-ureas: These compounds exhibit antimicrobial properties.[1]

Beyond pharmaceuticals, it is also used in the production of dyes and pigments, such as azo dyes, and in the synthesis of active ingredients for agrochemicals.[1] Its versatility makes it a valuable tool in both academic and industrial organic chemistry research.[1]

References

Synthesis of 3,4-Dimethoxyaniline from 3,4-Dimethoxybenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of 3,4-Dimethoxyaniline, a valuable intermediate in the pharmaceutical and dye industries. The synthesis is a robust two-step process commencing with the nitration of 3,4-dimethoxybenzene (veratrole) to yield 3,4-dimethoxynitrobenzene (B134838), which is subsequently reduced to the target aniline. This document outlines the underlying chemistry, experimental procedures, and key data to ensure successful and reproducible synthesis.

Synthetic Pathway Overview

The conversion of 3,4-dimethoxybenzene to this compound proceeds through two sequential reactions:

-

Electrophilic Aromatic Substitution (Nitration): 3,4-dimethoxybenzene is treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, to introduce a nitro group (-NO₂) onto the aromatic ring, forming 3,4-dimethoxynitrobenzene.

-

Reduction of the Nitro Group: The nitro group of 3,4-dimethoxynitrobenzene is then reduced to an amino group (-NH₂) to yield the final product, this compound. This can be effectively achieved through catalytic hydrogenation or by chemical reduction.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the starting material, intermediate, and final product.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |

| 3,4-Dimethoxybenzene | C₈H₁₀O₂ | 138.16 | 22-24 | 212-214 | Colorless liquid or solid |

| 3,4-Dimethoxynitrobenzene | C₈H₉NO₄ | 183.16 | 95-98[1] | 230 @ 17 mmHg[1] | White to pale yellow crystalline solid[2] |

| This compound | C₈H₁₁NO₂ | 153.18 | 85-89[3] | 174-176 @ 22 mmHg | Light yellow to brown powder/crystal[3] |

Table 2: Typical Reaction Parameters and Yields

| Reaction Step | Key Reagents | Temperature (°C) | Typical Yield (%) | Purity (%) |

| Nitration | HNO₃, H₂SO₄ | 0-5[4] | >97[4] | High |

| Reduction (Catalytic Hydrogenation) | Raney-Ni, H₂ (1.6 MPa) | 100[4] | ~90[4] | >98[4] |

Experimental Protocols

Step 1: Synthesis of 3,4-Dimethoxynitrobenzene (Nitration)

This procedure details the nitration of 3,4-dimethoxybenzene using a mixed acid approach.

Materials:

-

3,4-Dimethoxybenzene (Veratrole)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Ice

-

Distilled Water

-

Ethanol (B145695) (for recrystallization)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter flask

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, add a calculated amount of 3,4-dimethoxybenzene.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add concentrated sulfuric acid to the cooled 3,4-dimethoxybenzene with continuous stirring, maintaining the temperature below 10 °C.

-

In a separate beaker, prepare the nitrating mixture by carefully and slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. This mixture should also be pre-cooled in an ice bath.

-

Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of 3,4-dimethoxybenzene and sulfuric acid. The rate of addition should be controlled to maintain the reaction temperature between 0 and 5 °C.[4]

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.

-

Carefully pour the reaction mixture onto crushed ice with stirring. A yellow precipitate of 3,4-dimethoxynitrobenzene will form.

-

Collect the solid product by vacuum filtration using a Büchner funnel and wash thoroughly with cold water until the washings are neutral to litmus (B1172312) paper.

-

The crude product can be purified by recrystallization from ethanol to yield pale yellow crystals. A yield of over 97% can be expected.[4]

Step 2: Synthesis of this compound (Reduction)

This section provides two common methods for the reduction of the nitro intermediate.

This method utilizes Raney-Nickel as a catalyst for the hydrogenation of the nitro group.

Materials:

-

3,4-Dimethoxynitrobenzene

-

Ethanol

-

Raney-Nickel (Raney-Ni) catalyst

-

Hydrogen gas (H₂)

-

Autoclave or a suitable hydrogenation apparatus

-

Filter aid (e.g., Celite)

Procedure:

-

In an autoclave, dissolve the 3,4-dimethoxynitrobenzene in ethanol.[4]

-

Carefully add a catalytic amount of Raney-Ni to the solution under an inert atmosphere.

-

Seal the autoclave and purge it with nitrogen gas before introducing hydrogen gas.

-

Pressurize the autoclave with hydrogen gas to 1.6 MPa and heat the reaction mixture to 100 °C with stirring.[4]

-

Maintain these conditions until the hydrogen uptake ceases, indicating the completion of the reaction.

-

Cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

-

Filter the reaction mixture through a pad of filter aid (e.g., Celite) to remove the Raney-Ni catalyst.

-

Evaporate the ethanol from the filtrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by vacuum distillation or recrystallization. A yield of up to 90% with a purity of over 98% can be achieved.[4]

This method offers an alternative to high-pressure hydrogenation.

Materials:

-

3,4-Dimethoxynitrobenzene

-

Ethanol

-

Hydrazine (B178648) hydrate (B1144303) (80% solution)

-

Ferric chloride (FeCl₃)

-

Activated carbon

-

Reflux apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-dimethoxynitrobenzene in ethanol.

-

Add a catalytic amount of ferric chloride and a small amount of activated carbon to the solution.

-

Heat the mixture to reflux (approximately 70-80 °C).

-

Slowly add hydrazine hydrate (80% solution) dropwise to the refluxing mixture.

-

After the addition is complete, continue to reflux for an additional 2-5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove the catalyst and activated carbon.

-

Concentrate the filtrate under reduced pressure. The crude product will crystallize upon cooling.

-

Collect the crystals by filtration and wash with a cold ethanol/water mixture.

-

Dry the purified this compound.

Visualizations

Synthetic Pathway

References

Solubility Profile of 3,4-Dimethoxyaniline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,4-dimethoxyaniline, a key intermediate in the synthesis of various pharmaceutical compounds and dyes. Understanding its solubility is critical for process development, formulation, and quality control in a research and drug development setting. This document summarizes the available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents a visual workflow for this process.

Quantitative Solubility Data

Precise quantitative data on the solubility of this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. The following table summarizes the available data. Researchers are advised to experimentally determine solubility in their specific solvent systems for accurate results.

| Solvent | Temperature | Solubility | Data Type |

| Water | 17.8 °C (64 °F) | 1.0 - 10.0 mg/mL | Semi-Quantitative |

| Water | Not Specified | Slightly Soluble | Qualitative |

| Water | Not Specified | Insoluble | Qualitative |

| Methanol | Not Specified | Slightly Soluble | Qualitative |

| Methanol | Not Specified | Soluble | Qualitative |

| Chloroform | Not Specified | Sparingly Soluble | Qualitative |

| Ethanol | Not Specified | Soluble | Qualitative |

| Ether | Not Specified | Soluble | Qualitative |

| Benzene | Not Specified | Soluble | Qualitative |

| Hot Petroleum Ether | Not Specified | Soluble | Qualitative |

Note: The semi-quantitative data for water is sourced from the National Toxicology Program (NTP, 1992).[1] Qualitative descriptors are compiled from various chemical supplier safety data sheets and databases.[2][3][4] The conflicting "insoluble" and "slightly soluble" descriptions for water highlight the need for precise experimental determination.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of this compound solubility, primarily based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (analytical grade)

-

Selected organic solvent (HPLC grade or equivalent)

-

Volumetric flasks

-

Analytical balance (readable to ±0.1 mg)

-

Temperature-controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Vials for sample collection

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid should be clearly visible to ensure saturation.

-

Place the sealed container in a temperature-controlled shaker or water bath set to the desired experimental temperature.

-

Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibrium should be established by preliminary experiments (i.e., measuring concentration at different time points until it becomes constant).

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the solution to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

Dilute the filtered sample with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analysis:

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

For HPLC:

-

Develop a method with a suitable mobile phase and stationary phase to achieve good separation and peak shape for this compound.

-

Prepare a calibration curve using standard solutions of known concentrations.

-

Inject the diluted sample and determine the concentration from the calibration curve.

-

-

For UV-Vis Spectrophotometry:

-

Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.

-

Prepare a calibration curve by measuring the absorbance of standard solutions of known concentrations at λmax.

-

Measure the absorbance of the diluted sample and determine the concentration from the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.

-

Safety Precautions:

-

Handle this compound in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent before starting the experiment.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

References

- 1. This compound | C8H11NO2 | CID 22770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 6315-89-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. This compound, 98+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. This compound | 6315-89-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Spectral Data of 3,4-Dimethoxyaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3,4-Dimethoxyaniline, a key intermediate in pharmaceutical and chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, structural elucidation, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ¹H and ¹³C NMR spectral data for this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.[1][2]

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons, the amine protons, and the methoxy (B1213986) group protons.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~6.75 | d | ~8.2 | H-5 |

| ~6.3-6.4 | dd | ~8.2, ~2.5 | H-6 |

| ~6.25 | d | ~2.5 | H-2 |

| ~3.85 | s | - | -OCH₃ (para to NH₂) |

| ~3.82 | s | - | -OCH₃ (meta to NH₂) |

| ~3.6 (broad) | s | - | -NH₂ |

Note: The chemical shifts and coupling constants are approximate and can vary slightly depending on the solvent and concentration.

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~149.5 | C-4 |

| ~143.0 | C-3 |

| ~140.0 | C-1 |

| ~113.0 | C-5 |

| ~104.0 | C-6 |

| ~100.0 | C-2 |

| ~56.0 | -OCH₃ (para) |

| ~55.8 | -OCH₃ (meta) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is typically recorded as a KBr pellet.[3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H stretch (primary amine) |

| 3050 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch (-OCH₃) |

| 1620 - 1580 | Strong | N-H bend (scissoring) |

| 1520 - 1480 | Strong | Aromatic C=C stretch |

| 1250 - 1200 | Strong | Aryl-O stretch (asymmetric) |

| 1050 - 1000 | Strong | Aryl-O stretch (symmetric) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common method for the analysis of small organic molecules like this compound.[4][5]

| m/z | Relative Intensity | Assignment |

| 153 | High | Molecular Ion [M]⁺ |

| 138 | High | [M - CH₃]⁺ |

| 110 | Medium | [M - CH₃ - CO]⁺ |

| 95 | Medium | |

| 65 | Low |

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) in a clean, dry NMR tube.

-

Cap the NMR tube and gently invert to ensure complete dissolution.

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher

-

Pulse Program: Standard single-pulse sequence

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16

-

Spectral Width: -2 to 12 ppm

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher

-

Pulse Program: Proton-decoupled single-pulse sequence

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 512-1024

-

Spectral Width: 0 to 220 ppm

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press.

-

Apply pressure to form a transparent or translucent pellet.

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FT-IR) Spectrometer

-

Scan Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A spectrum of the empty sample compartment should be recorded as a background.

Mass Spectrometry

Sample Introduction:

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol (B129727) or dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

Instrument Parameters (Electron Ionization - EI):

-

Ionization Energy: 70 eV

-

Source Temperature: 200-250 °C

-

Mass Range: m/z 40-400

-

Scan Speed: 1-2 scans/second

Visualization of Spectral Correlations

The following diagram illustrates the relationship between the molecular structure of this compound and its characteristic spectral data.

Caption: Correlation of this compound's structure with its spectral data.

References

An In-depth Technical Guide to the Safety and Handling of 3,4-Dimethoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3,4-Dimethoxyaniline (CAS No. 6315-89-5), a compound frequently used as a pharmaceutical intermediate and in the manufacturing of other laboratory chemicals.[1][2] Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[3] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1][4][5] |

| Skin Irritation | 2 | H315: Causes skin irritation.[1] |

| Eye Irritation | 2A | H319: Causes serious eye irritation.[1] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[1] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin.[6] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled.[6] |

Source: Aggregated GHS information from multiple suppliers.[6]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for safe handling and storage.

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Brown powder or crystal.[3][6] |

| Molecular Formula | C8H11NO2.[1] |

| Molecular Weight | 153.18 g/mol .[6] |

| Melting Point | 86 - 90 °C / 186.8 - 190.4 °F.[3] |

| Boiling Point | 174 - 176 °C / 345.2 - 348.8 °F @ 22 mmHg.[3] |

| Flash Point | > 110 °C / > 230 °F.[3][7] |

| Solubility | Slightly soluble in water.[6][8] Soluble in methanol. |

| Synonyms | 4-Aminoveratrole, 4-Aminopyrocatechol dimethyl ether.[1][7] |

Safe Handling and Storage

Proper handling and storage procedures are paramount to minimizing exposure risks.

3.1. Handling

-

Ventilation: Use only in a well-ventilated area or outdoors.[1][3] Ensure that emergency eye wash fountains and safety showers are readily accessible.[1]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[1][3] In case of inadequate ventilation, wear respiratory protection (e.g., N95 dust mask).[1][7]

-

Hygiene: Do not eat, drink, or smoke when using this product.[1] Wash hands and any exposed skin thoroughly after handling.[1][3]

-

General Precautions: Avoid breathing dust, mist, or spray.[1] Avoid contact with skin and eyes.[1] Avoid dust formation.[3]

3.2. Storage

-

Conditions: Store in a well-ventilated place and keep the container tightly closed.[1][3] It is recommended to store in a refrigerator or in a cool, dark place at temperatures below 15°C.[6] The product may be air sensitive.[2]

-

Incompatible Materials: Keep away from acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[1][3]

-

Stability: The substance is sensitive to prolonged exposure to light.[8][9]

Exposure Controls and Personal Protective Equipment

The following diagram outlines the selection process for appropriate Personal Protective Equipment (PPE).

Caption: PPE Selection Workflow for Handling this compound.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Chemical goggles or safety glasses. A face shield may also be necessary.[1] |

| Skin Protection | Protective gloves and suitable protective clothing.[1] |

| Respiratory Protection | In case of inadequate ventilation, wear respiratory protection such as a dust mask (type N95, US).[1][7] |

| Foot Protection | Safety shoes are recommended.[1] |

First-Aid Measures

Immediate medical attention is required in case of exposure. The following flowchart details the appropriate first-aid procedures.

Caption: First-Aid Procedures for Exposure to this compound.

-

General Advice: In case of an accident or if you feel unwell, seek immediate medical advice and show the product label where possible.[1]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1][3] If breathing is difficult or has stopped, provide artificial respiration.[1][3] Seek immediate medical attention.[1]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][3][6] Seek immediate medical attention.[1]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][3] If present, remove contact lenses and continue rinsing.[1] Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting.[1] Clean the mouth with water and drink plenty of water afterward.[3] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide (CO2), dry chemical powder, or a water spray.[1][3][6][8]

-

Specific Hazards: Thermal decomposition can generate toxic fumes, including carbon oxides and nitrogen oxides.[1] The substance itself is non-combustible but may decompose upon heating.[6][8]

-

Protective Equipment: Firefighters should wear gas-tight, chemically protective clothing in combination with a self-contained breathing apparatus (SCBA).[1]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel.[1] Ensure adequate ventilation.[1] Do not breathe the dust.[1] Only qualified personnel equipped with suitable protective equipment should intervene.[1]

-

Environmental Precautions: Avoid release into the environment.[1] Notify authorities if the product enters sewers or public waters.[1]

-

Methods for Cleaning Up: For small spills, dampen the solid material with 60-70% ethanol (B145695) and transfer it to a suitable container.[8] Use absorbent paper dampened with ethanol to clean up any remaining material.[8] For larger spills, sweep or shovel the material into an appropriate container for disposal, minimizing dust generation.[1] All contaminated surfaces should be washed with 60-70% ethanol followed by a soap and water solution.[6][8] Do not re-enter the contaminated area until it has been verified as clean by a safety officer.[6][8]

-

Isolation: For solids, isolate the spill or leak area for at least 25 meters (75 feet) in all directions.[6][8]

Toxicological Information

-

Acute Toxicity: this compound is harmful if swallowed.[1] It is also classified as harmful in contact with skin and if inhaled.[6] This compound may also induce methemoglobinemia.[6]

-

Irritation: It is known to cause skin and serious eye irritation.[1]

-

Respiratory Effects: May cause respiratory irritation.[1]

-

Chronic Effects: Prolonged or repeated exposure may cause organ injury.[6]

Note: Specific LD50 or LC50 data are not provided in the readily available safety data sheets.

Disposal Considerations

Dispose of contents and containers to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][3][4]

This technical guide is intended to provide a comprehensive overview of the safety and handling precautions for this compound. It is imperative that all users of this chemical familiarize themselves with this information and the relevant Safety Data Sheet (SDS) before commencing any work.

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. This compound, 98+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound | 6315-89-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. This compound, CAS No. 6315-89-5 - iChemical [ichemical.com]

- 6. This compound | C8H11NO2 | CID 22770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound 98 6315-89-5 [sigmaaldrich.com]

- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 6315-89-5 Name: this compound [xixisys.com]

Commercial Production of 3,4-Dimethoxyaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dimethoxyaniline is a crucial intermediate in the synthesis of a wide array of pharmaceuticals, dyes, and pigments. Its commercial production is primarily achieved through a robust and high-yielding two-step process commencing with the nitration of 1,2-dimethoxybenzene (B1683551) (veratrole), followed by the catalytic reduction of the resulting 3,4-dimethoxynitrobenzene (B134838). An alternative, though less detailed in public literature, commercial route involves the ammonolysis of 4-chloro-1,2-dimethoxybenzene (B92193). This technical guide provides an in-depth overview of these manufacturing processes, complete with detailed experimental protocols, quantitative data, and process diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound, also known as 4-aminoveratrole, is an aromatic organic compound with the chemical formula C₈H₁₁NO₂. The presence of the electron-donating methoxy (B1213986) groups on the benzene (B151609) ring activates it towards electrophilic substitution, making it a versatile precursor for more complex molecules. Its primary application lies in the pharmaceutical industry as a key building block for the synthesis of various active pharmaceutical ingredients (APIs). This guide focuses on the core commercial methodologies for its synthesis, providing detailed technical information for practical application and process understanding.

Primary Commercial Synthesis Route: Nitration and Reduction of 1,2-Dimethoxybenzene

The most prevalent and well-documented commercial synthesis of this compound is a two-step process that begins with veratrole (1,2-dimethoxybenzene). This process is favored for its high yields and purity of the final product.

Step 1: Nitration of 1,2-Dimethoxybenzene

The initial step involves the nitration of 1,2-dimethoxybenzene to form 3,4-dimethoxynitrobenzene. This is typically achieved using a mixed acid (a combination of nitric acid and sulfuric acid) at controlled temperatures.

A solution of 1,2-dimethoxybenzene is carefully treated with a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The reaction is highly exothermic and requires strict temperature control, typically maintained between 0-5°C, to prevent over-nitration and side product formation. The reaction mixture is stirred until the starting material is consumed. The resulting 3,4-dimethoxynitrobenzene is then isolated by filtration.

Step 2: Reduction of 3,4-Dimethoxynitrobenzene

The nitro group of 3,4-dimethoxynitrobenzene is subsequently reduced to an amine group to yield the final product, this compound. Catalytic hydrogenation is the preferred industrial method for this transformation.

3,4-Dimethoxynitrobenzene is dissolved in a suitable solvent, typically ethanol, and charged into a high-pressure autoclave. A catalyst, most commonly Raney Nickel (Raney-Ni), is added to the mixture. The autoclave is then pressurized with hydrogen gas to approximately 1.6 MPa and heated to around 100°C. The reaction is monitored until the uptake of hydrogen ceases, indicating the completion of the reduction. After cooling and depressurization, the catalyst is filtered off, and the this compound is isolated from the filtrate.

Quantitative Data for the Primary Synthesis Route

| Parameter | Nitration of 1,2-Dimethoxybenzene | Reduction of 3,4-Dimethoxynitrobenzene |

| Starting Material | 1,2-Dimethoxybenzene (Veratrole) | 3,4-Dimethoxynitrobenzene |

| Reagents/Catalyst | HNO₃, H₂SO₄ | Raney-Ni, H₂ |

| Solvent | - | Ethanol |

| Temperature | 0-5°C | 100°C |

| Pressure | Atmospheric | 1.6 MPa |

| Yield | >97%[1] | Up to 90%[1] |

| Purity | - | Up to 98%[1] |

Alternative Commercial Synthesis Route: Ammonolysis of 4-Chloro-1,2-dimethoxybenzene

An alternative commercial route for the synthesis of this compound involves the ammonolysis of 4-chloro-1,2-dimethoxybenzene. This method represents a direct amination of a halogenated precursor. While mentioned as a commercial process, detailed public information on specific industrial protocols and quantitative performance is limited.

The reaction would likely proceed via a nucleophilic aromatic substitution mechanism, potentially catalyzed by copper or palladium complexes (e.g., Buchwald-Hartwig amination or Ullmann condensation conditions) to facilitate the displacement of the chloride with an amino group from an ammonia (B1221849) source.

Due to the lack of detailed public data, a specific experimental protocol and a comprehensive quantitative data table for this route on a commercial scale cannot be provided at this time.

Process and Workflow Diagrams

To visually represent the commercial production of this compound, the following diagrams illustrate the key synthesis pathway and the general experimental workflow.

Caption: Primary synthesis pathway for this compound.

Caption: General experimental workflow for the two-step synthesis.

Conclusion

The commercial production of this compound is predominantly accomplished through the nitration of 1,2-dimethoxybenzene and subsequent catalytic reduction. This method is reliable, scalable, and provides the final product in high yield and purity. While alternative routes such as the ammonolysis of 4-chloro-1,2-dimethoxybenzene exist, the public availability of detailed industrial protocols is limited. The information and diagrams presented in this guide offer a comprehensive technical overview for professionals engaged in chemical synthesis and drug development, providing a solid foundation for understanding and potentially implementing the commercial manufacturing process of this vital chemical intermediate.

References

Stability and Storage of 3,4-Dimethoxyaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 3,4-Dimethoxyaniline. The information is compiled from safety data sheets, chemical supplier specifications, and general principles of pharmaceutical stability testing. This document is intended to serve as a technical resource for laboratory professionals to ensure the integrity and reliability of this compound in research and development applications.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁NO₂ | [1] |

| Molecular Weight | 153.18 g/mol | [1] |

| Appearance | Brown, Reddish-brown, or Light yellow to Brown powder/crystalline lumps | [2][3][4] |

| Melting Point | 85-89 °C | |

| Boiling Point | 174-176 °C at 22 mmHg | |

| Solubility | Slightly soluble in water. | [2] |

| Purity (by HPLC) | ≥ 98.0% | [3] |

Stability Profile and Degradation Pathways

It is important to note that the following degradation pathways are hypothetical and based on general chemical principles for aromatic amines. Further experimental studies are required to confirm the specific degradation products of this compound.

Oxidative Degradation

Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities. The primary amine group is prone to oxidation, potentially forming nitroso, nitro, and polymeric compounds. The methoxy (B1213986) groups may also be susceptible to oxidative cleavage.

Photodegradation

Exposure to light, particularly UV radiation, can induce the degradation of this compound. This can involve the formation of radical species, leading to a complex mixture of degradation products.

Recommended Storage and Handling Conditions

To maintain the purity and stability of this compound, the following storage and handling conditions are recommended based on information from safety data sheets and chemical suppliers.

| Condition | Recommendation | Rationale |

| Temperature | Store in a refrigerator (+4°C). Some suppliers suggest ambient temperature storage is also acceptable. | To slow down potential degradation reactions. |

| Atmosphere | Keep container tightly closed and, for long-term storage, consider keeping the contents under an inert gas. | To protect from air and moisture, which can contribute to oxidative degradation. |

| Light | Store in a dark place, protected from direct light. | This compound is sensitive to light, which can cause degradation[2]. |

| Container | Use a tightly sealed container. For bulk quantities, HDPE drums with an inner liner are used. | To prevent contamination and exposure to air and moisture[3]. |

| Incompatible Materials | Acids, strong oxidizing agents, acid chlorides, and acid anhydrides. | To prevent chemical reactions that could degrade the compound[3]. |

| Handling | Handle in a cool, well-ventilated area. | To minimize exposure and potential inhalation[4]. |

Experimental Protocols

While specific, validated stability-indicating methods for this compound are not widely published, the following sections provide representative protocols for forced degradation studies and a stability-indicating HPLC method. These are based on general guidelines from the International Council for Harmonisation (ICH) and common practices for the analysis of aromatic amines[5][6].

Disclaimer: These protocols are provided as examples and should be fully validated for their intended use with this compound.

Forced Degradation Studies Protocol

Forced degradation studies are essential to identify potential degradation products and to develop and validate a stability-indicating analytical method[7]. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API)[5].

4.1.1. Preparation of Stock Solution

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol (B129727) or acetonitrile.

4.1.2. Stress Conditions

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). After cooling, neutralize the solution with 0.1 M sodium hydroxide.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Heat at 60-80°C for a specified period. After cooling, neutralize the solution with 0.1 M hydrochloric acid.

-

Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for a specified period.

-

Thermal Degradation: Store the solid compound and the stock solution in an oven at a controlled temperature (e.g., 70°C) for a specified period.

-

Photolytic Degradation: Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

4.1.3. Sample Analysis

Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating analytical method, such as the HPLC method described below.

Stability-Indicating HPLC Method (Representative Example)

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for the analysis of aromatic amines and their degradation products.

4.2.1. Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile and a phosphate (B84403) or formate (B1220265) buffer (e.g., 20 mM potassium phosphate monobasic, pH adjusted to 3.0 with phosphoric acid). A gradient elution may be necessary to separate all degradation products. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | UV detection at a suitable wavelength (e.g., 240 nm or based on the UV spectrum of this compound) |

| Injection Volume | 10 µL |

4.2.2. Method Validation

The stability-indicating method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by the separation of the main peak from any degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is recommended.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the nominal concentration.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by applying the method to samples to which known amounts of the analyte have been added.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion